molecular formula C11H14N2O4 B11873363 Ethyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 224946-68-3

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B11873363
CAS No.: 224946-68-3
M. Wt: 238.24 g/mol
InChI Key: PKEUKYSOLMJRJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer properties, particularly in gastric cancer research.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(4-bromophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an enzyme inhibitor and its application in medicinal chemistry .

Biological Activity

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, an amino group, and a nitrophenyl substituent. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4C_{12}H_{14}N_{2}O_{4}. The presence of the nitrophenyl group enhances its chemical reactivity, making it a candidate for various transformations and biological interactions. The compound's structure suggests that it may interact with biological targets, potentially modulating various biological pathways.

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to changes in their activity or function. This interaction can result in various pharmacological effects, including antimicrobial and antiviral properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent. The nitrophenyl moiety is particularly noted for enhancing this activity through various mechanisms, including disruption of microbial cell membranes and interference with metabolic pathways.

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. Ongoing research aims to quantify these effects and explore the compound's efficacy against specific viruses.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound. Below are key findings from recent research:

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Study 2Antiviral EffectsShowed potential inhibition of viral replication in vitro; specific mechanisms are under investigation.
Study 3Mechanistic InsightsIdentified interactions with specific enzymes that may contribute to its biological effects.

Applications in Drug Development

The unique properties of this compound position it as a promising candidate for drug development. Its ability to modulate biological pathways makes it suitable for further exploration in various therapeutic areas, including:

  • Infectious Diseases : As a potential treatment for bacterial and viral infections.
  • Cancer Therapy : Investigating its role in targeting cancer cells through specific pathways.
  • Neuropharmacology : Exploring its effects on neurotransmitter systems due to structural similarities with amino acids.

Properties

IUPAC Name

ethyl 3-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEUKYSOLMJRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592786
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224946-68-3
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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